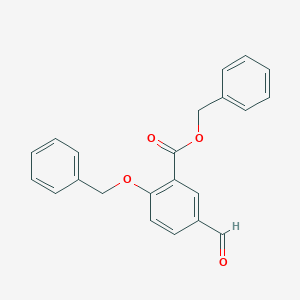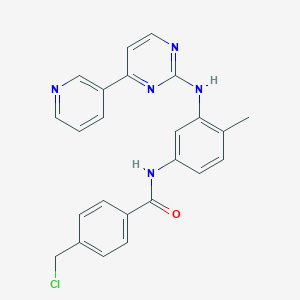
4-(Chlorométhyl)-N-(4-méthyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phényl)benzamide
Vue d'ensemble
Description
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, also known as 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, is a useful research compound. Its molecular formula is C24H20ClN5O and its molecular weight is 429.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer
Ce composé est utilisé dans la recherche sur le cancer en raison de son rôle potentiel en tant que molécule biologiquement active. Il peut être impliqué dans l'étude des interactions chimiques avec les cellules cancéreuses, en particulier dans le contexte de l'inhibition des tyrosine kinases . Les tyrosine kinases sont des enzymes qui peuvent être trop actives dans certains types de cancer, et l'inhibition de leur action peut être une stratégie thérapeutique.
Études structurales
Dans le domaine de la biologie structurale, la structure cristalline de ce composé peut être analysée pour comprendre sa dynamique conformationnelle. Ceci est crucial pour la conception de médicaments qui peuvent se lier efficacement et inhiber les molécules cibles au sein des cellules cancéreuses .
Analyse des ingrédients pharmaceutiques
En tant qu'ingrédient pharmaceutique actif (API), les propriétés de ce composé telles que la propensité à former des liaisons hydrogène et les interactions de surface moléculaire sont étudiées. Cela contribue au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .
Mécanisme D'action
Mode of Action
It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Propriétés
IUPAC Name |
4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436494 | |
| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-11-7 | |
| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide a concern in Imatinib Mesylate synthesis?
A1: 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, often abbreviated as CPB, is identified as a genotoxic impurity in the synthesis of Imatinib Mesylate []. Genotoxic impurities can potentially damage DNA, leading to mutations and posing a risk of carcinogenicity. Therefore, its presence in the final drug product is undesirable and strictly regulated.
Q2: How is 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide detected and quantified in Imatinib Mesylate samples?
A2: A nonaqueous capillary electrophoresis method was developed to successfully separate and quantify CPB in the presence of Imatinib Mesylate and other related substances []. This method utilizes a specialized buffer solution and an electric field to separate the compounds based on their charge and size. The study demonstrated the method's effectiveness in detecting CPB in synthesized batches of Imatinib Mesylate, highlighting its potential for quality control in pharmaceutical manufacturing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
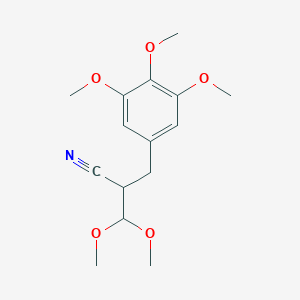


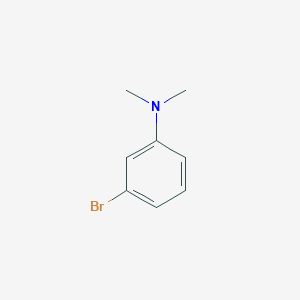
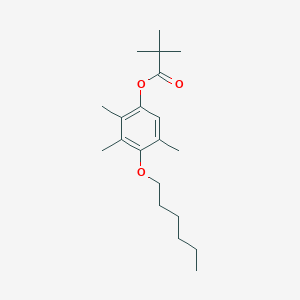


![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)
